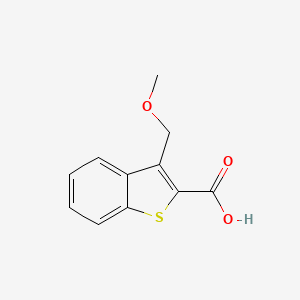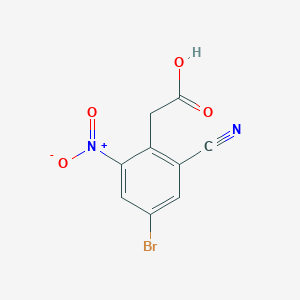
4-Bromo-2-cyano-6-nitrophenylacetic acid
Übersicht
Beschreibung
4-Bromo-2-cyano-6-nitrophenylacetic acid (4-BCNPA) is a compound found in many plants and is an important component of many environmental processes. It is a halogenated carboxylic acid, which is a type of organic compound. 4-BCNPA is used in various scientific research applications, such as the study of biochemical and physiological effects, and for laboratory experiments. It is also used to study the mechanism of action of certain compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-cyano-6-nitrophenylacetic acid has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a biological marker. It is also used to study the mechanism of action of certain compounds, and to study the biochemical and physiological effects of certain compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-cyano-6-nitrophenylacetic acid is not yet fully understood. It is believed that the compound binds to certain receptors in the body, which then activate certain biochemical pathways. This leads to the release of certain hormones and other compounds, which then cause various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have an effect on the cardiovascular system, and to be able to reduce the risk of heart disease. Additionally, it has been shown to have an effect on the immune system, and to be able to reduce the risk of certain infections.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Bromo-2-cyano-6-nitrophenylacetic acid in laboratory experiments has both advantages and limitations. The main advantage is that it is a relatively inexpensive and easy to use compound. Additionally, it is a relatively safe compound to use, as it is non-toxic and non-carcinogenic. On the other hand, the compound is not very stable, and can be easily degraded by light, heat, and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-Bromo-2-cyano-6-nitrophenylacetic acid. One potential direction is the development of new compounds based on the structure of this compound. Such compounds could be used as pharmaceuticals, or to study the mechanism of action of certain compounds. Additionally, this compound could be used to study the effects of environmental pollutants, and to develop new methods for the removal of pollutants from the environment. Finally, this compound could be used to study the effects of certain compounds on the immune system, and to develop new methods for the treatment of diseases.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-cyano-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-6-1-5(4-11)7(3-9(13)14)8(2-6)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHOBWVJGJDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)CC(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



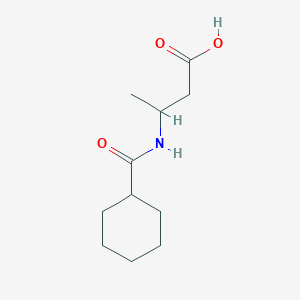
![2-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416904.png)
![2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416905.png)
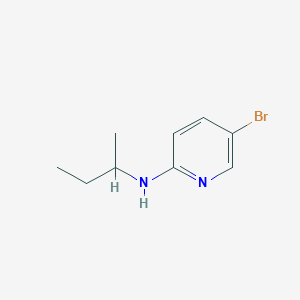
![N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide](/img/structure/B1416909.png)

![2-Oxa-7-thiaspiro[4.4]nonane-1,3-dione](/img/structure/B1416911.png)
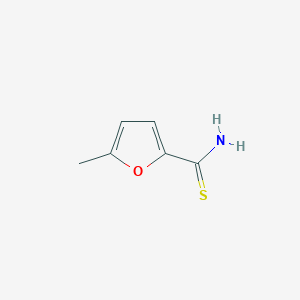

![2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416915.png)


